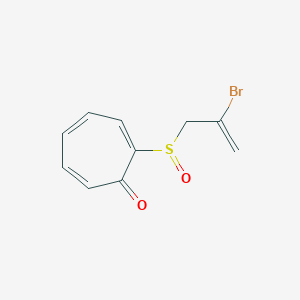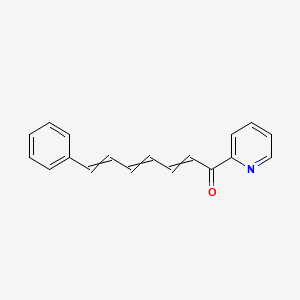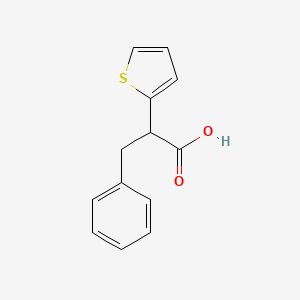
3-Phenyl-2-thiophen-2-ylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-2-thiophen-2-ylpropanoic acid is an organic compound that belongs to the class of carboxylic acids It features a phenyl group and a thiophene ring attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-2-thiophen-2-ylpropanoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the carboxylation of Grignard reagents, where the Grignard reagent reacts with carbon dioxide to form the carboxylic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Phenyl-2-thiophen-2-ylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-phenyl-2-thiophen-2-ylpropanoic acid has a wide range of applications in scientific research:
Biology: The compound’s structural properties make it a candidate for studying biological interactions and pathways.
Wirkmechanismus
The mechanism of action of 3-phenyl-2-thiophen-2-ylpropanoic acid involves its interaction with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways depend on the context of its application and are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
3-Phenylpropanoic acid: Lacks the thiophene ring, making it less versatile in certain applications.
2-Thiophen-2-ylpropanoic acid: Lacks the phenyl group, which affects its chemical reactivity and applications.
Cinnamic acid: Contains a phenyl group but differs in the position and type of functional groups.
Uniqueness: 3-phenyl-2-thiophen-2-ylpropanoic acid is unique due to the presence of both phenyl and thiophene rings, which confer distinct chemical and physical properties. This combination allows for a broader range of reactions and applications compared to similar compounds .
Eigenschaften
CAS-Nummer |
91902-78-2 |
|---|---|
Molekularformel |
C13H12O2S |
Molekulargewicht |
232.30 g/mol |
IUPAC-Name |
3-phenyl-2-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C13H12O2S/c14-13(15)11(12-7-4-8-16-12)9-10-5-2-1-3-6-10/h1-8,11H,9H2,(H,14,15) |
InChI-Schlüssel |
DDSSZBSJRNFOJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C2=CC=CS2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid](/img/structure/B14354815.png)
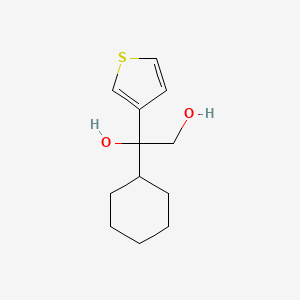
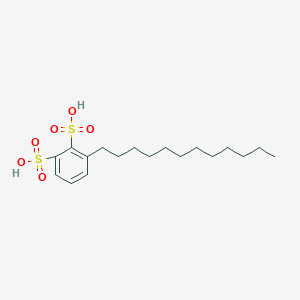

![5-Hexyl-2-(4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B14354831.png)
![4-Methoxy-2-[2-(pyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14354832.png)
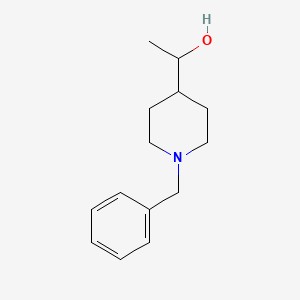
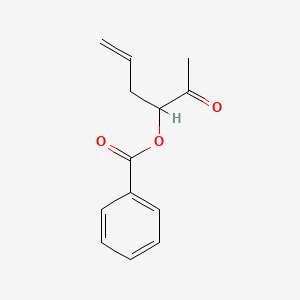
![5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole](/img/structure/B14354848.png)
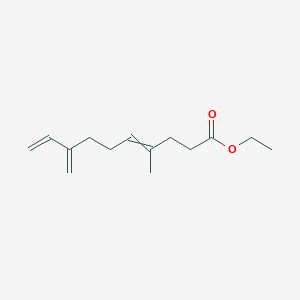
![2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione](/img/structure/B14354857.png)
